1,5-Dichloroisoquinoline
Overview
Description
1,5-Dichloroisoquinoline is a chemical compound with the molecular formula C9H5Cl2N . It is used in various chemical reactions and has been referenced in several technical documents and peer-reviewed papers .
Molecular Structure Analysis
The molecular structure of 1,5-Dichloroisoquinoline consists of a nitrogen-containing heterocyclic compound with two chlorine atoms attached. The average mass of the molecule is 198.049 Da, and the monoisotopic mass is 196.979904 Da .
Chemical Reactions Analysis
1,5-Dichloroisoquinoline can participate in various chemical reactions. For instance, it can be used in Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides . It can also be used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .
Scientific Research Applications
Application 1: Mono- and Diamination of Dichloroisoquinoline with Adamantane-Containing Amines
- Summary of the Application: This research focuses on the substitution of the chlorine atom at the alpha-position of N-heterocycles with the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines .
- Methods of Application: The prototropic equilibrium in these compounds was studied using NMR spectroscopy . The introduction of the second amino substituent in dichloroisoquinoline was achieved using Pd (0) catalysis .
- Results or Outcomes: The research found that N-heteroaryl substituted adamantane-containing amines are of substantial interest for their perspective antiviral and psychotherapeutic activities .
Application 2: Synthesis of 1,3,4-Trisubstituted Isoquinoline Derivatives
- Summary of the Application: This research focuses on the synthesis of 1,3,4-trisubstituted isoquinoline derivatives using 1,3-dichloroisoquinoline .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the search results .
- Results or Outcomes: The research found that 1,3-dichloroisoquinoline may be used in the facile synthesis of 1,3,4-trisubstituted isoquinoline derivatives .
Application 3: Efficient Synthesis of Isoquinoline and Its Derivatives
- Summary of the Application: This research focuses on the development of new methods for efficient synthesis of isoquinoline and its derivatives .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the search results .
- Results or Outcomes: The research found that isoquinolines constitute an important class of natural alkaloids, that demonstrate a wide range of biological activities .
properties
IUPAC Name |
1,5-dichloroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLNCVLTIQMRDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305466 | |
Record name | 1,5-dichloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloroisoquinoline | |
CAS RN |
70810-23-0 | |
Record name | 70810-23-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-dichloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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